![molecular formula C19H22FN3O3 B2616230 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 1705772-06-0](/img/structure/B2616230.png)
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
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Overview
Description
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray diffraction method . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using techniques like NMR spectroscopy . For instance, the 90 MHz 1 H-NMR Spectrum of a similar compound showed a multiplet between d 2.70-3.43 ppm for the methylene protons (2CH 2), but the 200 MHz proton magnetic resonance spectrum produced two well-defined triplets at d 2.94 and 3.25 ppm respectively .Scientific Research Applications
Anti-Infective Properties
The synthesis of 1,2,4-oxadiazoles has yielded compounds with anti-infective potential. Researchers have explored their antibacterial, antiviral, and anti-leishmanial activities . These compounds offer promise in combating infectious diseases caused by microorganisms such as bacteria, viruses, and parasites.
Antibacterial Activity
Specific derivatives of 1,2,4-oxadiazoles have demonstrated antibacterial effects. For instance, 3′,4′-diaryl-4′H-spiro[indoline-3,5′-[1′,2′,4’]oxadiazol]-2-ones exhibited antibacterial activity . Further investigations into the structure-activity relationship (SAR) can guide the design of novel antibacterial agents.
Antiviral Potential
1,2,4-Oxadiazoles may also act against viruses. Their chemical properties make them attractive candidates for inhibiting viral replication or entry. Researchers continue to explore their efficacy against various viruses, including emerging ones like SARS-CoV-2 .
Mode of Action
Understanding the mode of action is crucial for drug development. Investigating how this compound interacts with microbial targets can guide rational drug design. Researchers have made efforts to elucidate the chemical basis for its anti-infective activity .
Hybrid Drug Development
Given the rising antibiotic resistance, there’s a demand for new hybrid drugs that combat resistant microorganisms. 1,2,4-Oxadiazoles offer a potential avenue for developing effective therapeutics .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-25-16-7-6-14(10-15(16)20)19(24)23-8-2-3-12(11-23)9-17-21-18(22-26-17)13-4-5-13/h6-7,10,12-13H,2-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMBPBXLVVLDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone |
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